Methyl phenanthrene-3-carboxylate
Overview
Description
Methyl phenanthrene-3-carboxylate is an organic compound with the molecular formula C16H12O2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a carboxylate ester group at the third position of the phenanthrene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl phenanthrene-3-carboxylate can be synthesized through several methods. One common approach involves the esterification of phenanthrene-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl phenanthrene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrene-3-carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Phenanthrene-3-carboxylic acid.
Reduction: Phenanthrene-3-methanol.
Substitution: Various halogenated phenanthrene derivatives.
Scientific Research Applications
Methyl phenanthrene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl phenanthrene-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release phenanthrene-3-carboxylic acid, which may further interact with biological pathways. The aromatic ring system allows for π-π interactions with aromatic amino acids in proteins, influencing their function and activity.
Comparison with Similar Compounds
Phenanthrene-3-carboxylic acid: The parent acid form of methyl phenanthrene-3-carboxylate.
Methyl anthracene-2-carboxylate: Another ester derivative of a polycyclic aromatic hydrocarbon.
Methyl naphthalene-2-carboxylate: A simpler aromatic ester with similar chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern on the phenanthrene ring, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic organic chemistry.
Properties
IUPAC Name |
methyl phenanthrene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-18-16(17)13-9-8-12-7-6-11-4-2-3-5-14(11)15(12)10-13/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFARRVCKSKRETF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC3=CC=CC=C32)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90277345 | |
Record name | methyl phenanthrene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90277345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5345-98-2 | |
Record name | 5345-98-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1776 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl phenanthrene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90277345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of methyl 1,8-dimethoxy-2-methylphenanthrene-3-carboxylate in the synthesis of Piloquinone?
A1: Methyl 1,8-dimethoxy-2-methylphenanthrene-3-carboxylate (42) serves as a crucial intermediate in the synthesis of Piloquinone []. The research paper outlines a multi-step process where this compound undergoes reduction, oxidation, and a Grignard reaction to eventually yield Piloquinone. The strategic placement of the methyl ester group at the 3-position is essential for the subsequent steps and ultimately for achieving the desired structure of Piloquinone.
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